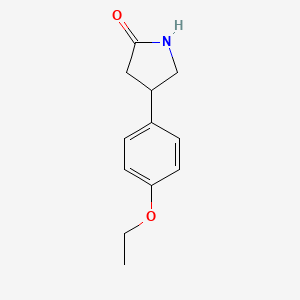

4-(4-Ethoxyphenyl)pyrrolidin-2-one

Description

Historical Context and Evolution of Pyrrolidin-2-one Core Structures in Academic Inquiry

The pyrrolidin-2-one core is a structural unit found in numerous natural products. nih.gov Its presence in these compounds has spurred extensive research into its synthesis and derivatization. Over the years, the focus has shifted from simple derivatives to more complex, polysubstituted pyrrolidinones, driven by the quest for novel therapeutic agents. nih.gov The development of stereoselective synthesis methods has been a significant milestone, allowing for the creation of optically pure pyrrolidin-2-one derivatives, which is crucial for their interaction with biological targets. mdpi.com

Significance of the Pyrrolidin-2-one Moiety as a Pharmacophore in Contemporary Chemical Biology

The pyrrolidin-2-one moiety is recognized as a privileged pharmacophore in drug discovery. nih.govnih.gov Its structural features, including the presence of a lactam ring and the potential for stereoisomerism, contribute to its ability to interact with a wide range of biological targets. nih.gov The sp3-hybridized carbon atoms in the ring allow for a three-dimensional exploration of the pharmacophore space, which is advantageous for designing molecules with high target specificity. nih.govnih.gov Derivatives of pyrrolidin-2-one have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govontosight.ai

Scope and Research Focus on 4-(4-Ethoxyphenyl)pyrrolidin-2-one within Derivative Studies

The compound 4-(4-Ethoxyphenyl)pyrrolidin-2-one represents a specific area of interest within the larger family of pyrrolidin-2-one derivatives. Research on this and structurally related compounds focuses on understanding how the substitution at the 4-position of the pyrrolidin-2-one ring influences its chemical properties and biological activity. Studies often involve the synthesis of a series of analogs with different substituents on the phenyl ring to explore structure-activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11-5-3-9(4-6-11)10-7-12(14)13-8-10/h3-6,10H,2,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEPJKKJSUDUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 4 Ethoxyphenyl Pyrrolidin 2 One and Analogs

Strategies for the Construction of the Pyrrolidin-2-one Ring System

The creation of the γ-lactam core of pyrrolidin-2-ones can be achieved through several strategic approaches, including cyclization and cycloaddition reactions.

Reductive Cyclization Approaches

Reductive cyclization serves as a powerful tool for the synthesis of pyrrolidine (B122466) scaffolds. One notable method involves the use of samarium(II) iodide (SmI₂), a reagent widely employed for forging challenging carbon-carbon bonds in the synthesis of nitrogen heterocycles. researchgate.net This approach can be applied to N-tethered cyclic imides to construct pyrrolidine structures. researchgate.net Another strategy is the reductive amination/cyclization of keto acids. For instance, the use of a hydrosilane with an indium catalyst can selectively produce lactams over cyclic amines. mdpi.comnih.gov

Cycloaddition Reactions and Pyrrolidin-2-one Formation

Cycloaddition reactions provide a direct and atom-economical pathway to the pyrrolidin-2-one ring. The [3+2] dipolar cycloaddition of azomethine ylides is a particularly potent method for constructing the saturated five-membered ring system, allowing for the control of multiple stereocenters. nih.goveurekaselect.com These ylides, often generated in situ, react with alkenes to yield highly substituted pyrrolidines. nih.govacs.org

Recent advancements have introduced formal [3+2] cycloadditions between readily available ketenes and aziridines, or a one-pot formal [2+1+2] cycloaddition using imines as aziridine (B145994) precursors, to produce γ-lactams in high yields with significant regio- and diastereoselectivity. acs.orgacs.org Donor-acceptor (DA) cyclopropanes can also be utilized in [3+2]-cycloaddition reactions with isocyanates to directly form pyrrolidones. mdpi.comnih.gov

The following table summarizes selected examples of cycloaddition reactions for pyrrolidin-2-one synthesis:

| Dipole/Precursor | Dipolarophile/Reactant | Catalyst/Conditions | Product Type | Reference |

| Azomethine Ylide | Electron-deficient alkene | Iridium complex | Polysubstituted pyrrolidine | nih.gov |

| Ketene (B1206846) | Aziridine | LiI, THF | γ-Lactam | acs.org |

| Donor-Acceptor Cyclopropane (B1198618) | Isocyanate | Lewis Acid | Substituted pyrrolidin-2-one | mdpi.com |

| Iminoester | α-Substituted Acrylate | Ag(I)/Chiral Ligand | Chiral C4-ester-quaternary pyrrolidine | organic-chemistry.orgacs.org |

Advanced Synthetic Protocols for Substituted Pyrrolidin-2-ones

More advanced and specialized methods have been developed to access highly functionalized pyrrolidin-2-ones. Biocatalysis, for example, offers a route to optically active 4-hydroxy-pyrrolidin-2-one derivatives through regio- and stereoselective hydroxylation using microorganisms like Sphingomonas sp. HXN-200. acs.org

Another innovative approach involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines and benzylamines. This method proceeds through a Lewis acid-catalyzed ring opening to form γ-amino esters, which then undergo in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov

Functionalization and Derivatization of the Pyrrolidin-2-one Core

Once the pyrrolidin-2-one core is established, further modifications can be introduced at various positions to create a library of analogs.

Modification at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the pyrrolidin-2-one ring is a common site for derivatization. N-alkylation can be achieved by reacting the parent lactam with alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). researchgate.net For more challenging alkylations, stronger bases like sodium hydride (NaH) or butyllithium (B86547) (BuLi) in an appropriate solvent may be necessary. researchgate.net

The synthesis of N-aryl-substituted pyrrolidines can be accomplished through the reductive amination of diketones with anilines, catalyzed by an iridium complex via transfer hydrogenation. nih.gov Another method involves the reaction of cyclic ethers with primary arylamines in the presence of reagents like phosphorus oxychloride (POCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org

The p-ethoxyphenyl (PEP) group has been explored as a protecting group for the nitrogen of 2-azetidinones, which are structurally related to pyrrolidin-2-ones. This group can be effectively removed through oxidative cleavage with ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.comnih.gov

Substitution Patterns at the C-4 Position with Aryl Moieties

Introducing aryl groups at the C-4 position of the pyrrolidin-2-one ring is of significant interest for modulating the compound's properties. Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful technique for this purpose. acs.org By employing a suitable directing group, such as a dimethylaminoquinoline (DMAQ) amide, selective arylation can be achieved at the C-4 position of the pyrrolidine ring. acs.org

Stereodivergent synthesis of chiral C4-ester-quaternary pyrrolidines has been accomplished through [3+2] cycloaddition reactions of iminoesters with α-substituted acrylates, catalyzed by silver(I) complexes with distinct chiral ligands. organic-chemistry.orgacs.org This allows for the selective formation of either exo- or endo-pyrrolidines with high diastereoselectivity and enantioselectivity. organic-chemistry.orgacs.org

The following table provides examples of C-4 functionalization:

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

| Pyrrolidine-3-carboxamide | Aryl iodide | Pd(OAc)₂, DMAQ directing group | C4-Aryl-pyrrolidine | acs.org |

| Iminoester | α-Aryl acrylate | AgHMDS/DTBM-Segphos | exo-C4-Aryl-C4-ester-quaternary pyrrolidine | organic-chemistry.org |

| Iminoester | α-Aryl acrylate | Ag₂O/CA-AA-Amidphos | endo-C4-Aryl-C4-ester-quaternary pyrrolidine | organic-chemistry.org |

Strategic Incorporation of Ethoxyphenyl Fragments

The ethoxyphenyl moiety is a significant structural component in various biologically active compounds, and its incorporation into the pyrrolidinone ring system is a key synthetic challenge. The strategy for introducing this fragment is largely dictated by the desired point of attachment on the pyrrolidinone core (e.g., at the nitrogen atom or a carbon atom of the ring).

One primary strategy for C4-arylation involves the use of a 4-oxo-pyrrolidine intermediate. A study on the synthesis of related 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives demonstrated a viable approach that can be adapted for the ethoxy analog. This method involves the oxidation of a 4-hydroxyproline (B1632879) derivative to the corresponding 4-oxo compound, followed by the addition of an organometallic reagent. nih.gov To synthesize 4-(4-ethoxyphenyl)pyrrolidin-2-one, a similar pathway would involve the nucleophilic addition of a 4-ethoxyphenyl Grignard reagent (4-EtOPh-MgBr) or a related organolithium species to a protected 4-oxopyrrolidin-2-one. The stereochemical outcome of such additions can sometimes be controlled by the presence or absence of additives like cerium trichloride. nih.gov

For the synthesis of N-(4-ethoxyphenyl)pyrrolidin-2-one analogs, the strategy shifts to incorporating the fragment via the nitrogen atom. Research on the synthesis of N-(p-ethoxyphenyl)azetidin-2-ones, which are four-membered β-lactam rings, utilizes the Staudinger [2+2] cycloaddition between a ketene and an imine. nih.gov The imine in this case is derived from p-ethoxyaniline. This highlights a robust method where an aniline (B41778) derivative serves as the precursor for the N-aryl functionality. A similar approach for a pyrrolidinone (a five-membered γ-lactam) could involve the reaction of a γ-halocarboxylic acid with 4-ethoxyaniline, followed by intramolecular cyclization.

Another advanced method involves the reaction of donor-acceptor (DA) cyclopropanes with anilines. nih.govmdpi.com In this transformation, the aniline nitrogen acts as a nucleophile, opening the cyclopropane ring, which is followed by a sequence of reactions leading to a 1,5-substituted pyrrolidin-2-one. By selecting 4-ethoxyaniline as the starting nucleophile, this method provides a direct route to N-(4-ethoxyphenyl) substituted pyrrolidinones. nih.govmdpi.com

Table 1: Strategies for Incorporating the Ethoxyphenyl Fragment

| Strategy | Precursor Containing Ethoxyphenyl Group | Target Position | Key Reaction Type | Reference |

| C4-Arylation via Organometallic Addition | 4-Ethoxyphenylmagnesium bromide | C4 | Nucleophilic Addition | nih.gov |

| N-Arylation via Cycloaddition Precursor | 4-Ethoxyaniline | N1 | Imine Formation / Cycloaddition | nih.gov |

| N-Arylation via DA Cyclopropane Opening | 4-Ethoxyaniline | N1 | Nucleophilic Ring Opening / Cyclization | nih.govmdpi.com |

Novel Synthetic Pathways for 4-(4-Ethoxyphenyl)pyrrolidin-2-one Development

Recent advancements in synthetic chemistry have opened up new avenues for the construction of the pyrrolidinone core, offering greater efficiency, diversity, and stereocontrol. These novel pathways provide powerful tools for developing 4-(4-ethoxyphenyl)pyrrolidin-2-one and its derivatives.

Metal-catalyzed asymmetric 1,3-dipolar cycloaddition represents another sophisticated approach to creating highly functionalized and stereochemically defined pyrrolidines. nih.gov This method involves the reaction of an azomethine ylide with an olefinic dipolarophile. By choosing appropriate starting materials, this reaction can be used to construct the pyrrolidinone skeleton with the desired substitution pattern. The use of chiral metal catalysts enables the synthesis of homochiral pyrrolidine fragments, which is of significant interest for creating molecules with specific three-dimensional shapes. nih.gov

A more recent and unconventional strategy is the photo-promoted ring contraction of pyridines. nih.gov This skeletal editing approach transforms abundant and inexpensive pyridines into more complex pyrrolidine derivatives. The reaction proceeds by reacting a pyridine (B92270) with a silylborane, leading to a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a versatile synthon for various functionalized pyrrolidines. nih.gov This method showcases a departure from traditional cyclization strategies and offers a novel entry point to the pyrrolidine core.

Furthermore, advanced catalytic systems continue to push the boundaries of lactam synthesis. For instance, a cobalt-catalyzed asymmetric reductive coupling has been developed for creating sterically hindered chiral amides, including lactams with α-quaternary stereocenters. acs.org This enantioconvergent method couples isocyanates with racemic alkyl halides, demonstrating high enantioselectivity and broad substrate scope under mild conditions. acs.org Such cutting-edge catalytic protocols could be envisioned for the asymmetric synthesis of complex 4-(4-ethoxyphenyl)pyrrolidin-2-one analogs.

Table 2: Comparison of Novel Synthetic Pathways to Pyrrolidinones

| Pathway | Key Starting Materials | Reaction Type | Key Features | Reference |

| DA Cyclopropane Ring Opening | Donor-Acceptor Cyclopropane, Aniline | Ring-opening / Cyclization | One-pot efficiency, good yields for N-substituted pyrrolidinones. | nih.govmdpi.com |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Olefin | Cycloaddition | High stereocontrol, access to diverse and complex homochiral pyrrolidines. | nih.gov |

| Pyridine Ring Contraction | Pyridine, Silylborane | Photochemical Rearrangement | Skeletal editing, novel access from abundant starting materials. | nih.gov |

| Cobalt-Catalyzed Reductive Coupling | Isocyanate, Racemic Alkyl Halide | Enantioconvergent Cross-Coupling | Creates sterically congested chiral centers with high enantioselectivity. | acs.org |

In Vitro Biological Activity and Mechanistic Studies of 4 4 Ethoxyphenyl Pyrrolidin 2 One Derivatives

Enzyme Modulation and Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of pyrrolidin-2-one have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.govmdpi.com

A series of newly synthesized dispiro pyrrolidine (B122466) derivatives, grafted with piperidone, were evaluated for their in vitro inhibitory activities against AChE and BuChE. researchgate.net Among the synthesized compounds, some displayed potent inhibition of the AChE enzyme. researchgate.net For instance, a study on dispiropyrrolidine derivatives showed that out of twenty compounds, eight exhibited over 50% inhibition at a concentration of 10 μM. monash.edu Specifically, compounds 2e and 2i had IC50 values of 3.3 μM and 3.7 μM, respectively. monash.edu

Further research into carboxamide analogs also revealed inhibitory activity in the low micromolar range against both AChE and BuChE. nih.gov In one study, uracil (B121893) derivatives were investigated, with one compound showing the most promising activity against BuChE with an IC50 value of 0.137 µM. nih.gov Molecular docking studies of certain pyrrolidin-2-one derivatives have suggested a good binding affinity with AChE, indicating the potential for these compounds to form stable complexes with the enzyme. nih.gov For example, 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one and 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one showed higher docking scores than the standard drug donepezil. nih.gov

The protective action of some cholinesterase inhibitors has also been evaluated. For example, 1,2,3,4-tetrahydro-9-aminoacridine (THA) was shown to protect both AChE and BuChE from inactivation by organophosphorus compounds in a dose-dependent manner, with a higher potency towards AChE. nih.gov

Table 1: AChE and BuChE Inhibition by Pyrrolidin-2-one Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Dispiropyrrolidine derivative 2e | AChE | 3.3 μM | monash.edu |

| Dispiropyrrolidine derivative 2i | AChE | 3.7 μM | monash.edu |

| Uracil derivative 4 | BuChE | 0.137 μM | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and has been a significant target for antimicrobial and anticancer therapies. nih.govnih.gov The inhibition of DHFR disrupts the folate metabolism, which is essential for cell proliferation. nih.govnih.gov

While direct studies on 4-(4-ethoxyphenyl)pyrrolidin-2-one derivatives as DHFR inhibitors are not extensively documented in the provided results, the broader class of compounds that includes pyrrolo scaffolds has been explored. For instance, pyrrolo[3,2-f]quinazoline-1,3-diamine and its derivatives have been identified as novel tight-binding inhibitors of E. coli DHFR. nih.gov These findings highlight the potential of the pyrrolidine core structure in designing DHFR inhibitors. The development of inhibitors for DHFR faces challenges due to acquired resistance through various mechanisms. nih.gov

Molecular docking studies have been employed to understand the interaction of various inhibitors with the active site of DHFR. ijpsonline.com These computational techniques help in the rational design of more potent and selective DHFR inhibitors. ijpsonline.com The re-investigation of compounds like Cycloguanil, a known DHFR inhibitor, using modern computational and chemical biology techniques has confirmed its potent inhibitory activity against human DHFR. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmdpi.comnih.gov Inhibition of MAGL increases the levels of 2-AG, which has shown potential therapeutic effects in neurodegenerative diseases, inflammation, and cancer. nih.govmdpi.com

Several classes of MAGL inhibitors based on the pyrrolidin-2-one scaffold have been developed. A series of piperazinyl pyrrolidin-2-ones were identified as potent and reversible MAGL inhibitors. researchgate.net Structure-based drug design led to the discovery of compound (R)-3t, which, upon oral administration, decreased arachidonic acid levels and elevated 2-AG levels in the brain of mice. researchgate.net Another study focused on benzoxazole (B165842) clubbed 2-pyrrolidinones, where compounds 19 (4-NO2 derivative) and 20 (4-SO2NH2 derivative) were found to be highly active and selective MAGL inhibitors with IC50 values of 8.4 nM and 7.6 nM, respectively. nih.gov

The pyrrolidine benzyl (B1604629) derivative B3 (also known as ABX-1431) demonstrated high potency and selectivity for MAGL, completely inhibiting its action in the brains of mice at a 5 mg/kg oral dose. mdpi.com This compound acts as an irreversible inhibitor by carbamoylating the catalytic serine residue (Ser122) of MAGL. mdpi.com

Table 2: MAGL Inhibition by Pyrrolidin-2-one Derivatives

| Compound/Derivative | IC50 Value | Selectivity | Reference |

|---|---|---|---|

| (R)-3t | Not specified | Reversible | researchgate.net |

| Compound 19 (4-NO2 derivative) | 8.4 nM | Selective over FAAH | nih.gov |

| Compound 20 (4-SO2NH2 derivative) | 7.6 nM | Selective over FAAH | nih.gov |

| B3 (ABX-1431) | Not specified | High | mdpi.com |

Phosphodiesterase (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular processes. nih.govdntb.gov.uauel.ac.uk Inhibition of PDE4 elevates intracellular cAMP levels, which can lead to anti-inflammatory and other therapeutic effects. nih.govnih.gov Consequently, PDE4 inhibitors have been investigated for treating respiratory diseases, inflammatory conditions, and neurological disorders. dntb.gov.uauel.ac.ukresearchgate.net

Rolipram (B1679513), which is chemically known as (±) 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one, is a well-known PDE4 inhibitor. nih.govnih.gov It has shown neuroprotective effects and has been studied in the context of various central nervous system diseases. nih.govresearchgate.net In vitro studies have demonstrated that rolipram can inhibit thromboxane (B8750289) production in equine blood, suggesting its potential as an anti-inflammatory agent. nih.gov

The PDE4 family has four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). nih.gov LASSBio-448, a benzodioxole-based derivative, was found to inhibit all four PDE4 isoforms with IC50 values of 0.7 µM (PDE4A), 1.4 µM (PDE4B), 1.1 µM (PDE4C), and 4.7 µM (PDE4D). uel.ac.uk Another compound, Tetomilast, a thiazole-based PDE4 inhibitor, has an IC50 of 74 nM. uel.ac.uk

Table 3: PDE4 Inhibition by Related Derivatives

| Compound/Derivative | Target Isoform(s) | IC50 Value | Reference |

|---|---|---|---|

| Rolipram | PDE4 | Not specified | nih.govnih.gov |

| LASSBio-448 | PDE4A, PDE4B, PDE4C, PDE4D | 0.7 µM, 1.4 µM, 1.1 µM, 4.7 µM | uel.ac.uk |

| Tetomilast | PDE4 | 74 nM | uel.ac.uk |

Kinase Inhibition

Kinase inhibition is a cornerstone of targeted cancer therapy, with numerous small molecule kinase inhibitors approved for clinical use. nih.gov The pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine scaffold, which contains a pyrrole (B145914) ring system, is an integral part of several kinase inhibitors. nih.gov

While direct studies on 4-(4-ethoxyphenyl)pyrrolidin-2-one derivatives as kinase inhibitors were not the primary focus of the provided search results, the optimization of pyrrolopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) highlights the potential of pyrrolidine-related structures in this area. nih.gov A synthesized compound, 28 , demonstrated a favorable kinase selectivity profile and was effective in inhibiting NF-κB activation and the growth of certain lymphoma cell lines in vitro. nih.gov

Deoxyribonuclease I (DNase I) Inhibition

Deoxyribonuclease I (DNase I) is an endonuclease that degrades DNA and is implicated in various pathological conditions when its activity is elevated. researchgate.netresearchgate.net Therefore, DNase I inhibitors are being explored for their therapeutic potential. researchgate.net

In vitro studies have examined the DNase I inhibitory properties of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives. nih.gov Specifically, 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one (1 ) and 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one (2 ) were found to have IC50 values of 192.13 ± 16.95 μM and 132.62 ± 9.92 μM, respectively. nih.gov Molecular docking and dynamics simulations suggest that these inhibitors interact with key amino acid residues in the active site of DNase I. nih.gov The inhibition of DNase I by actin is also a known mechanism to protect cells from premature DNA degradation. nih.gov

Table 4: DNase I Inhibition by Pyrrolidin-2-one Derivatives

| Compound/Derivative | IC50 Value | Reference |

|---|---|---|

| 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one (1 ) | 192.13 ± 16.95 μM | nih.gov |

| 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one (2 ) | 132.62 ± 9.92 μM | nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. nih.gov They function by prolonging the action of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which potentiates glucose-dependent insulin (B600854) secretion. nih.govnih.gov The pyrrolidine moiety is a key structural feature in many DPP-4 inhibitors, mimicking the natural proline substrate of the enzyme. nih.gov

While direct inhibitory data for 4-(4-ethoxyphenyl)pyrrolidin-2-one on DPP-4 is not extensively available in the reviewed literature, the broader class of pyrrolidine derivatives has been widely investigated. For instance, various synthetic compounds incorporating a pyrrolidine ring have demonstrated potent DPP-4 inhibitory activity. mdpi.com Structure-activity relationship (SAR) studies on related peptidomimetic inhibitors have shown that the pyrrolidine ring can accommodate small substituents. nih.gov The development of novel DPP-4 inhibitors often involves the incorporation of heterocyclic scaffolds like pyrimidinone, which have also shown promise. nih.gov Some novel sitagliptin (B1680988) derivatives, which contain a related heterocyclic structure, have exhibited potent DPP-4 inhibition, with one compound, T4, showing an IC50 value of 0.060 μM. nih.gov This highlights the potential of molecules with similar structural motifs to interact effectively with the DPP-4 active site.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. pharmgkb.orgnih.gov Inhibition of these enzymes can delay glucose absorption and manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. nih.gov

Recent research has highlighted the potential of pyrrolidine derivatives as inhibitors of both α-amylase and α-glucosidase. nih.gov A study on a series of pyrrolidine derivatives revealed that a 4-methoxy analogue (3g) exhibited noteworthy inhibitory activity against both enzymes, with IC50 values of 26.24 µg/mL for α-amylase and 18.04 µg/mL for α-glucosidase. nih.gov Another compound from the same series, 3f, showed significant inhibition of α-glucosidase with an IC50 of 27.51 µg/mL, while compound 3a was a significant inhibitor of α-amylase with an IC50 of 36.32 µg/mL. nih.gov These findings suggest that the substitution on the phenyl ring of the pyrrolidine derivative plays a crucial role in its inhibitory activity.

| Compound | Substitution | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

|---|---|---|---|

| 3a | - | 36.32 | - |

| 3f | - | - | 27.51 |

| 3g | 4-methoxy | 26.24 | 18.04 |

| Acarbose (Standard) | - | - | - |

| Metformin (Standard) | - | - | - |

Receptor Binding and Modulation

Adrenoceptor Affinity and Antagonism

Adrenoceptors, particularly the alpha subtypes, are involved in various physiological processes, and their modulation can have therapeutic effects. Research has indicated that certain pyrrolidin-2-one derivatives exhibit an affinity for α1-adrenergic receptors. researchgate.net This interaction is considered a potential mechanism for antiarrhythmic activity. researchgate.net

A series of novel arylpiperazines containing a pyrrolidin-2-one fragment were synthesized and evaluated for their binding affinity to α1- and α2-adrenoceptors. nih.gov One of the most potent and selective compounds, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (compound 8), demonstrated a pKi of 6.71 for the α1-adrenoceptor. nih.gov This indicates a significant binding affinity. The study emphasized that the presence of the piperazine (B1678402) ring and a hydroxyl group on the propyl chain were critical for this affinity. nih.gov While not direct derivatives of 4-(4-ethoxyphenyl)pyrrolidin-2-one, these findings highlight the potential of the pyrrolidin-2-one core in designing ligands for adrenoceptors.

| Compound | Structure | α1-Adrenoceptor pKi |

|---|---|---|

| 8 | 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one | 6.71 |

Dopamine (B1211576) and Norepinephrine (B1679862) Transporter (DAT/NET) Inhibition

The dopamine transporter (DAT) and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many therapeutic agents. nih.gov A family of pyrovalerone analogs, which are characterized by a 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one structure, have been shown to be potent inhibitors of both DAT and NET, while having a weaker effect on the serotonin (B10506) transporter (SERT). nih.gov

The 3,4-dichlorophenyl substituted analog (4u) was identified as one of the most potent compounds, with a DAT Ki of 11.5 nM and a NET Ki of 37.8 nM. nih.gov The unsubstituted pyrovalerone (4a) itself showed a DAT Ki of 18.1 nM. nih.gov These findings underscore the potential of the phenyl-pyrrolidine scaffold in developing potent and selective monoamine reuptake inhibitors.

| Compound | Substitution | DAT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| 4a (Pyrovalerone) | 4-methylphenyl | 18.1 | - |

| 4u | 3,4-dichlorophenyl | 11.5 | 37.8 |

Cannabinoid CB1 Receptor Allosteric Modulation

The cannabinoid CB1 receptor is a G-protein-coupled receptor that is a key component of the endocannabinoid system. nih.gov Allosteric modulation of the CB1 receptor has emerged as a promising therapeutic strategy, potentially offering a more nuanced approach to modulating receptor activity compared to orthosteric ligands. nih.gov

Research into allosteric modulators of the CB1 receptor has identified compounds containing a pyrrolidine moiety. For example, PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea) has been identified as a negative allosteric modulator of the CB1 receptor. nih.govacs.org Structure-activity relationship studies on this compound have highlighted the importance of the pyrrolidinyl substitution on the pyridine (B92270) ring for its activity. acs.org While these are not direct derivatives of 4-(4-ethoxyphenyl)pyrrolidin-2-one, the presence of the pyrrolidine ring in a known allosteric modulator suggests the potential for this scaffold to be incorporated into the design of new CB1 receptor modulators.

Melanocortin-4 Receptor (MC4R) Agonism

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor that plays a critical role in the regulation of energy homeostasis and appetite. nih.govnih.gov Agonists of the MC4R are being investigated as potential treatments for obesity. palatin.com

A series of trans-4-phenylpyrrolidine-3-carboxamides have been synthesized and characterized as potent and selective MC4R ligands. nih.gov Of particular interest is the diastereoisomer 20f-1 (a 3S,4R-compound), which demonstrated potent functional agonist activity with a Ki of 11 nM and an EC50 of 24 nM. nih.gov In contrast, its 3R,4S-isomer (20f-2) acted as an antagonist. nih.gov These compounds were found to be highly selective for the MC4R over other melanocortin receptor subtypes. nih.gov This research highlights the significant potential of the 4-phenylpyrrolidine core structure, closely related to 4-(4-ethoxyphenyl)pyrrolidin-2-one, in the development of potent and stereospecific MC4R agonists.

| Compound | Stereochemistry | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Activity Type |

|---|---|---|---|---|

| 20f-1 | 3S,4R | 11 | 24 (EC50) | Agonist |

| 20f-2 | 3R,4S | 8.6 | 65 (IC50) | Antagonist |

Cellular Activity Investigations (Excluding Clinical Human Trial Data)

Derivatives of the pyrrolidin-2-one core have demonstrated significant antiproliferative effects across a variety of human cancer cell lines. The introduction of different substituents onto the pyrrolidinone ring allows for the modulation of cytotoxic potency and selectivity.

For instance, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were tested for their cytotoxic effects. nih.govmdpi.com These compounds showed notable selectivity against the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, with EC₅₀ values ranging from 2.5 to 20.2 µM. nih.govmdpi.com However, they were generally less active against the triple-negative breast cancer cell line MDA-MB-231. nih.govmdpi.com In another study, 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings were effective against human A549 lung epithelial cells, reducing cell viability to 28.0% and 29.6%, respectively. mdpi.com The anticancer activity of these specific azole derivatives was reported to be significantly higher than that of the reference drug cytarabine. mdpi.com

Similarly, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives yielded compounds with potent anticancer activity against A549 cells. nih.gov Specifically, derivatives bearing a 5-nitrothiophene substituent were among the most effective. nih.gov The antiproliferative activity of some derivatives is linked to their ability to chelate iron, which can induce a G1/S cell cycle block, thereby interfering with DNA synthesis. nih.gov

Table 1: In Vitro Antiproliferative Activity of Pyrrolidin-2-one Derivatives

| Derivative Class | Cancer Cell Line | Activity Metric (Value) | Reference |

|---|---|---|---|

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate) | EC₅₀: 2.5–20.2 µM | nih.govmdpi.com |

| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | EC₅₀: 2.5–20.2 µM | nih.govmdpi.com |

| Diphenylamine-pyrrolidin-2-one-hydrazones | MDA-MB-231 (Breast) | Less Active | nih.govmdpi.com |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-azole derivatives | A549 (Lung) | Reduced Viability to 28.0% | mdpi.com |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives | A549 (Lung) | Potent Activity | nih.gov |

| N4-Benzyl-homospermidine-thiazoline derivative | L1210 (Murine Leukemia) | IC₅₀: 3 µM | nih.gov |

| N4-Benzyl-homospermidine-thiazoline derivative | P388 (Murine Leukemia) | IC₅₀: 1 µM | nih.gov |

Several pyrrolidin-2-one derivatives have been identified as potent antioxidants. Their activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govmdpi.com

In one study, polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized and tested for their antioxidant capacity. nih.gov The compound 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as the most promising radical scavenger in the DPPH assay. nih.gov Theoretical calculations further suggested it is an effective scavenger of hydroxyl radicals (HO•). nih.gov Another study synthesized a series of pyrrolidin-2-one derivatives and found that most exhibited potent or moderate antioxidant activity when compared to the standard, gallic acid. researchgate.net

Furthermore, N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide showed antioxidant activity 1.2 times higher than that of protocatechuic acid in a FRAP assay. nih.govmdpi.com The antioxidant properties of some derivatives are also linked to their therapeutic effects in other areas, such as arrhythmia, where the reduction of oxidative stress is beneficial. researchgate.net

Table 2: Antioxidant Activity of Pyrrolidin-2-one Derivatives

| Derivative | Assay | Finding | Reference |

|---|---|---|---|

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH | Most promising scavenger in the series (40% scavenging at 128 µg/mL) | nih.gov |

| Various pyrrolidin-2-one derivatives | DPPH | Most compounds showed potent or moderate activity vs. gallic acid | researchgate.net |

| N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | FRAP | 1.2 times higher activity than protocatechuic acid | nih.govmdpi.com |

| 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one | General | Significant antioxidant effect linked to antiarrhythmic activity | researchgate.net |

The pyrrolidin-2-one scaffold is also a promising framework for the development of new antimicrobial agents. Research has shown that certain derivatives possess selective and potent activity against specific pathogens, particularly multidrug-resistant Gram-positive bacteria. nih.gov

A study on 5-oxopyrrolidine derivatives found that a compound featuring a 5-nitrothiophene substituent, named compound 21, demonstrated promising and selective antimicrobial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and strains resistant to linezolid (B1675486) and tedizolid. nih.gov However, the tested compounds showed no significant activity against Gram-negative pathogens, with Minimum Inhibitory Concentration (MIC) values greater than 64 µg/mL. nih.gov

The pyrrolidin-2-one structure is also noted for its presence in natural products with anti-HIV-1 activity, and synthetic derivatives are being explored for this purpose. nih.govresearchgate.net

Table 3: In Vitro Antimicrobial Activity of Pyrrolidin-2-one Derivatives

| Derivative Class | Pathogen | Activity | Reference |

|---|---|---|---|

| 5-Oxopyrrolidine derivative with 5-nitrothiophene (Compound 21) | Multidrug-resistant Staphylococcus aureus (including MRSA) | Promising and selective activity | nih.gov |

| 5-Oxopyrrolidine derivatives (Compounds 2, 4–22) | Gram-negative pathogens | No activity (MIC > 64 µg/mL) | nih.gov |

Structure Activity Relationship Sar Studies for 4 4 Ethoxyphenyl Pyrrolidin 2 One Scaffolds

Impact of Substitution Patterns on Biological Activity

The biological activity of compounds featuring the 4-(4-ethoxyphenyl)pyrrolidin-2-one core is significantly influenced by the nature and position of substituents on both the ethoxyphenyl moiety and the pyrrolidin-2-one ring. These modifications can affect the compound's affinity for its biological target, as well as its pharmacokinetic properties.

Role of the Ethoxyphenyl Moiety

The ethoxyphenyl group plays a critical role in the interaction of these compounds with their biological targets. The nature and position of the alkoxy group on the phenyl ring can modulate activity. For instance, in a series of 1-phenyl-1-(quinazolin-4-yl)ethanols evaluated for their antiproliferative activity against the A549 human lung carcinoma cell line, the presence of a 4-ethoxy group resulted in a compound with an IC50 value of 0.30 μM. nih.gov This indicates that the ethoxy group at the para position contributes favorably to the anticancer activity.

The following table illustrates the impact of substituting the phenyl ring at the 4-position on the anticancer activity of a related quinazoline (B50416) scaffold.

| Compound | Substituent at 4-position of Phenyl Ring | IC50 (μM) against A549 cells |

| 1a | H | 0.27 |

| 1f | OCH2CH3 | 0.30 |

| 1q | SCH3 | 0.34 |

This data suggests that while the unsubstituted phenyl ring provides the highest potency in this specific series, the 4-ethoxy substituent maintains a high level of activity, indicating it is a well-tolerated and potentially beneficial group for this class of compounds. The electronic and steric properties of the ethoxy group likely influence the binding of the molecule to its target protein.

Influence of Pyrrolidin-2-one Ring Substitutions

Modifications to the pyrrolidin-2-one ring are a key strategy for optimizing the biological activity of this class of compounds. The introduction of various substituents at different positions of the lactam ring can lead to significant changes in potency and selectivity. mdpi.com

For example, studies on pyrrolidine (B122466) derivatives have shown that the introduction of bulky or functional groups can enhance anticancer activity. mdpi.commdpi.com In a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-carboxylic acid derivatives, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings resulted in a significant increase in anticancer activity against human A549 lung epithelial cells. mdpi.com

Furthermore, in a series of pyrrolidin-2-one derivatives synthesized as potential anti-inflammatory agents, the nature of the substituent on the nitrogen atom of the pyrrolidinone ring was found to be critical for activity. ebi.ac.uk

While a systematic study on the 4-(4-ethoxyphenyl)pyrrolidin-2-one scaffold is not extensively available, the general principles derived from related structures suggest that substitutions at the N-1, C-3, and C-5 positions of the pyrrolidin-2-one ring are crucial for modulating biological activity.

Stereochemical Considerations in Activity Profiles

Chirality plays a pivotal role in the biological activity of 4-(4-ethoxyphenyl)pyrrolidin-2-one analogs. The spatial arrangement of substituents around the chiral centers in the pyrrolidine ring can lead to significant differences in the pharmacological profiles of the enantiomers.

A compelling example of the importance of stereochemistry is found in a series of 1,3,3,4-tetrasubstituted pyrrolidine CCR5 receptor antagonists. In this series, the (3R,4S)-enantiomer exhibited an IC50 value of 2.9 nM, while its (3S,4R)-enantiomer was significantly less potent with an IC50 of 385.9 nM. nih.gov This greater than 130-fold difference in potency underscores the critical nature of the stereochemical configuration for effective interaction with the biological target.

The following table highlights the profound impact of stereochemistry on the biological activity of these pyrrolidine derivatives.

| Compound | Stereochemistry | IC50 (nM) against CCR5 |

| 30 | (3R,4S) | 2.9 |

| 31 | (3S,4R) | 385.9 |

These findings strongly indicate that the biological target has a specific three-dimensional binding pocket that preferentially accommodates one enantiomer over the other. Therefore, the stereoselective synthesis of the more active enantiomer is a critical aspect of developing potent and selective therapeutic agents based on the 4-(4-ethoxyphenyl)pyrrolidin-2-one scaffold.

Design Principles for Enhanced Target Selectivity and Potency

The design of potent and selective analogs of 4-(4-ethoxyphenyl)pyrrolidin-2-one is guided by several key principles derived from SAR studies. These principles aim to optimize the interactions of the molecule with its biological target while minimizing off-target effects.

One important design strategy is the introduction of substituents that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein. For instance, the modification of the arylpiperazine pharmacophore in a series of pyrrolo[3,4-d]pyridazinone derivatives led to compounds with improved inhibitory activity against cyclooxygenase (COX) enzymes. mdpi.com

Furthermore, structure-based drug design, which utilizes the three-dimensional structure of the target protein, can be a powerful tool for designing inhibitors with high potency and selectivity. This approach was successfully used in the development of sulfonamidopyrrolidin-2-one-based factor Xa inhibitors. nih.gov

Advanced Methodologies in Pyrrolidin 2 One Research

High-Throughput Screening (HTS) Techniques for Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological activity against a specific target. mdpi.comresearchgate.net This automated process is crucial in the initial stages of drug development for identifying "hits"—compounds that exhibit a desired biological effect and serve as the starting point for further optimization. nih.gov HTS assays are designed to be robust and efficient, often utilizing robotic systems to test libraries that can contain thousands to millions of individual compounds. researchgate.netnih.gov The primary goal of HTS is to narrow down a vast chemical space to a manageable number of promising candidates, thereby accelerating the discovery of new drugs. nih.gov

A significant challenge in HTS is the prevalence of false positives. researchgate.net To mitigate this, initial hits are typically subjected to secondary assays and further validation to confirm their activity. researchgate.net The quality and design of the compound library are also critical factors for a successful HTS campaign.

In the context of pyrrolidin-2-one research, HTS has been instrumental in identifying novel bioactive compounds. For instance, a combinatorial library of mercaptoacyl pyrrolidines was screened to identify potent inhibitors of angiotensin-converting enzyme (ACE). arxiv.org This approach, which utilized an encoding technology, allowed for the efficient identification of active compounds from a large and diverse library. arxiv.org The ability to screen such highly functionalized pyrrolidine (B122466) libraries provides a wealth of structure-activity relationship (SAR) data, which is invaluable for guiding subsequent medicinal chemistry efforts. arxiv.org

The table below provides an overview of selected pyrrolidin-2-one derivatives and related compounds identified through screening processes or discussed in the context of drug discovery.

| Compound Name | Therapeutic Target/Area of Interest | Research Context |

| 4-(4-Ethoxyphenyl)pyrrolidin-2-one | General Pyrrolidin-2-one Scaffold | Core structure for derivatization |

| Mercaptoacyl pyrrolidines | Angiotensin-Converting Enzyme (ACE) | Identified via HTS of a combinatorial library arxiv.org |

| (2R, 3R, 4S)-2-aminomethylpyrrolidine 3,4-diol | α-mannosidase I and II | Investigated through virtual screening and QSAR studies nih.gov |

| Substituted pyrrolidine derivatives | Dipeptidyl peptidase IV (DPP-IV) | Analyzed using CoMFA, CoMSIA, and HQSAR researchgate.net |

Fragment-Based Drug Discovery (FBDD) Leveraging Pyrrolidin-2-one Fragments

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS. nih.gov FBDD involves screening smaller, less complex molecules, known as fragments, for weak binding to a biological target. nih.gov These initial fragment hits, which typically have a molecular weight of less than 300 Da, are then optimized and grown into more potent, drug-like molecules. nih.gov This approach often yields lead compounds with better physicochemical properties and a higher "ligand efficiency," a measure of the binding energy per atom.

The pyrrolidin-2-one scaffold is particularly well-suited for FBDD. nih.gov Its three-dimensional structure, arising from the sp3-hybridized carbons in the five-membered ring, allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. nih.gov This non-planar "pseudorotation" of the pyrrolidine ring contributes to its increased 3D coverage. nih.gov Furthermore, the pyrrolidine motif is a common feature in many natural products and approved drugs, underscoring its biological relevance and "privileged" status in medicinal chemistry. nih.gov

The design and synthesis of pyrrolidine-based fragment libraries are guided by principles such as the "rule-of-three," which defines the ideal physicochemical properties of fragments. These properties include a molecular weight of less than 300, no more than 3 hydrogen bond donors and acceptors, and a calculated logP of no more than 3. The aim is to create fragments that possess a balance of saturation and unsaturation, with at least one aryl group to provide sufficient enthalpic and entropic contributions to target binding. arxiv.org

The table below lists some key pyrrolidin-2-one derivatives and related structures that are relevant to FBDD and other drug discovery methodologies.

| Compound Name | Molecular Formula | Key Structural Features | Relevance |

| Pyrrolidin-2-one | C4H7NO | Five-membered lactam ring | Core scaffold for derivatization |

| 4-(4-Ethoxyphenyl)pyrrolidin-2-one | C12H15NO2 | Pyrrolidin-2-one with an ethoxyphenyl substituent | Subject of focused research |

| Proline | C5H9NO2 | Pyrrolidine ring with a carboxylic acid group | A natural amino acid, common in bioactive compounds nih.gov |

| 4-Hydroxyproline (B1632879) | C5H9NO3 | Hydroxylated proline derivative | A component of collagen and other natural products |

Chemoinformatics and Database Mining for Pyrrolidin-2-one Analogs

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. secondarymetabolites.org This field encompasses a range of techniques, including the creation and searching of chemical databases, quantitative structure-activity relationship (QSAR) modeling, and virtual screening. nih.govresearchgate.net Database mining, a key component of chemoinformatics, involves searching vast collections of chemical compounds to identify molecules with specific structural features or predicted biological activities.

Virtual screening, a powerful chemoinformatic tool, uses computer models to predict the binding of small molecules to a target protein. This approach allows researchers to screen millions of compounds in silico, prioritizing a smaller, more manageable number for experimental testing. This significantly reduces the time and cost associated with drug discovery compared to traditional HTS.

In the search for novel pyrrolidin-2-one analogs, chemoinformatic methods have proven to be highly effective. For example, virtual screening and QSAR studies have been used to analyze the binding of pyrrolidine derivatives to α-mannosidase, an enzyme implicated in various diseases. nih.gov These studies revealed that the presence of polar properties on the van der Waals surface and aromatic rings are important for inhibitory activity. nih.gov

Another study employed a combination of CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis), and HQSAR (Hologram QSAR) to investigate pyrrolidine derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes. researchgate.net The resulting models provided detailed insights into the structure-activity relationships, indicating that electron-donating groups at the 3rd position and electron-withdrawing groups at the 4th and 5th positions of the pyrrolidine ring enhance activity. researchgate.net These computational models are not only useful for understanding the binding of known inhibitors but also for designing new, more potent analogs. researchgate.net

Publicly available databases such as PubChem, ChEMBL, and ZINC are invaluable resources for chemoinformatic research, providing access to vast amounts of chemical and biological data that can be mined for new discoveries. nih.gov

Future Research Directions and Unexplored Potential of 4 4 Ethoxyphenyl Pyrrolidin 2 One

Strategic Design of Novel Pyrrolidin-2-one Derivatives for Specific Biological Targets

The future development of 4-(4-Ethoxyphenyl)pyrrolidin-2-one as a therapeutic agent hinges on the strategic design of novel derivatives tailored for specific biological targets. This approach moves beyond serendipitous discovery to a rational, target-driven process. The inherent versatility of the pyrrolidin-2-one ring allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

Key to this strategy is the establishment of a comprehensive structure-activity relationship (SAR). By systematically altering the substituents on the pyrrolidin-2-one core and the ethoxyphenyl moiety, researchers can elucidate the structural requirements for optimal interaction with a given target. For instance, in the pursuit of anticonvulsant agents, the introduction of a phenyl group on the pyrrolidinone ring has been shown to be a critical determinant of activity. nih.gov

Furthermore, the design process can be guided by the principles of bioisosteric replacement, where functional groups are exchanged for others with similar physicochemical properties to improve drug-like characteristics without compromising biological activity. This can involve modifications to the ethoxy group or the phenyl ring to modulate properties such as solubility, metabolic stability, and target affinity.

A critical aspect of this design strategy is the identification and validation of specific biological targets. While the broader class of pyrrolidin-2-ones has shown activity against a range of targets, including enzymes and receptors in the central nervous system, the precise molecular targets of 4-(4-Ethoxyphenyl)pyrrolidin-2-one are not yet fully elucidated. Future research should prioritize target identification to enable more focused and effective drug design.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is paramount in accelerating the drug discovery process for derivatives of 4-(4-Ethoxyphenyl)pyrrolidin-2-one. Advanced computational techniques offer a powerful lens through which to predict and rationalize the behavior of these molecules at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of pyrrolidin-2-one derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular docking simulations can provide insights into the binding modes of 4-(4-Ethoxyphenyl)pyrrolidin-2-one and its derivatives with their putative biological targets. This information is invaluable for understanding the molecular basis of their activity and for designing new molecules with improved binding affinity and selectivity.

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-target interactions, allowing researchers to assess the stability of the complex over time and to identify key residues involved in the binding process. This level of detail can guide the fine-tuning of lead compounds to maximize their therapeutic potential.

The predictions and hypotheses generated from these computational studies must be rigorously tested through experimental validation. This iterative cycle of prediction and experimentation is a powerful paradigm for modern drug discovery, enabling a more efficient exploration of the chemical space and a higher probability of success.

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly giving way to the concept of polypharmacology, which recognizes that a single drug can interact with multiple targets. This can be particularly advantageous in the treatment of complex multifactorial diseases where modulating a single target may be insufficient. nih.govmdpi.com The pyrrolidin-2-one scaffold, with its capacity for diverse functionalization, is well-suited for the design of multi-target ligands. nih.gov

Future research should explore the polypharmacological potential of 4-(4-Ethoxyphenyl)pyrrolidin-2-one and its derivatives. This involves systematically screening these compounds against a broad panel of biological targets to identify any "off-target" activities that could be therapeutically beneficial. For instance, a compound that simultaneously targets multiple pathways involved in a neurodegenerative disease could offer enhanced efficacy compared to a highly selective agent.

The design of multi-target drugs, often referred to as "magic shotguns," requires a deep understanding of the disease pathology and the intricate network of biological pathways involved. mdpi.com Computational approaches can play a crucial role in identifying promising multi-target candidates by predicting their binding affinities for a range of proteins.

Development of Advanced In Vitro Models for Activity Assessment

To accurately evaluate the therapeutic potential of novel 4-(4-Ethoxyphenyl)pyrrolidin-2-one derivatives, it is essential to move beyond simplistic in vitro assays and embrace more physiologically relevant models. The development and application of advanced in vitro systems that better mimic the complexity of human tissues and organs are critical for obtaining predictive data on drug efficacy and toxicity. news-medical.netmdpi.com

For neuroactive compounds, such as those derived from the pyrrolidin-2-one scaffold, the use of 2D and 3D cell cultures of neuronal and glial cells can provide a more realistic environment for assessing their effects on neuronal function. numberanalytics.comnih.gov These models can recapitulate key aspects of the central nervous system, including cell-cell interactions and the formation of synaptic networks.

Organoid technology represents a significant leap forward in in vitro modeling. Brain organoids, which are self-organizing 3D structures derived from stem cells, can mimic the developmental processes and architectural features of the human brain. nih.govnih.govyoutube.com These "mini-brains" provide an unprecedented platform for studying the effects of new drug candidates on human brain tissue in a dish, offering valuable insights into both therapeutic efficacy and potential neurotoxicity.

For assessing anticonvulsant properties, cell-based assays that monitor neuronal firing and network activity in response to chemical convulsants can be employed. biologists.comnih.gov High-throughput screening platforms utilizing these assays can rapidly identify promising lead compounds for further development.

The integration of these advanced in vitro models into the drug discovery pipeline will undoubtedly enhance the translatability of preclinical findings to clinical outcomes, ultimately accelerating the development of new and effective therapies based on the 4-(4-Ethoxyphenyl)pyrrolidin-2-one scaffold.

Q & A

Q. What are the common synthetic routes for 4-(4-Ethoxyphenyl)pyrrolidin-2-one in academic laboratories?

- Methodological Answer : The compound is typically synthesized via multi-step routes. One approach involves cyclization of γ-lactam intermediates derived from 4-ethoxyphenyl precursors. For example, palladium-catalyzed coupling reactions (e.g., Heck–Matsuda desymmetrization) can introduce aryl groups to the pyrrolidinone scaffold. Key steps include anhydrous solvent use (e.g., dichloromethane), inert atmospheres (N₂/Ar), and temperature optimization (0°C to reflux). Catalyst screening (e.g., Pd(OAc)₂) and purification via column chromatography are critical for yield improvement (up to 70–85% in optimized conditions) .

Q. Which spectroscopic techniques are essential for characterizing 4-(4-Ethoxyphenyl)pyrrolidin-2-one?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the pyrrolidinone ring (δ ~2.8–3.5 ppm for CH₂ groups) and ethoxyphenyl substitution (δ ~1.4 ppm for CH₃, δ ~4.1 ppm for OCH₂).

- Mass Spectrometry (ESI-TOF) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 206.24 for analogs ).

- IR Spectroscopy : Identify carbonyl stretches (~1700–1720 cm⁻¹ for C=O).

- HPLC-UV : Assess purity (≥95%) using C18 columns and UV detection at 254 nm .

Q. How should researchers handle safety and storage of 4-(4-Ethoxyphenyl)pyrrolidin-2-one?

- Methodological Answer :

- Storage : Room temperature in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent oxidation.

- Safety : Use PPE (gloves, lab coat), fume hoods for handling, and avoid inhalation/dermal contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 4-(4-Ethoxyphenyl)pyrrolidin-2-one derivatives?

- Methodological Answer :

- Data Collection : Use single crystals grown via slow evaporation (e.g., ethanol/water). Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution. Key parameters: R-factor <5%, wR₂ <10%, and validation via CCDC/PLATON for twinning and voids.

- Visualization : Olex2 or Mercury for hydrogen-bonding networks and packing diagrams .

Q. What methodologies analyze hydrogen-bonding networks in crystalline 4-(4-Ethoxyphenyl)pyrrolidin-2-one?

- Methodological Answer :

- Graph Set Analysis (G) : Assign motifs (e.g., R₂²(8) rings) using Etter’s rules. Identify donor-acceptor pairs (e.g., N–H···O=C) with bond distances (2.8–3.2 Å) and angles (150–180°).

- Software Tools : Mercury (Cambridge Structural Database integration) and CrystalExplorer for energy frameworks .

Q. How to establish structure-activity relationships (SAR) for pyrrolidin-2-one derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace ethoxy with halogens or methyl groups).

- Bioassays : Test in vitro (e.g., enzyme inhibition assays) and correlate with electronic parameters (Hammett σ).

- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes to targets like SV2A or cyclooxygenase .

Notes

- For synthesis and characterization, cross-validate data with peer-reviewed journals and crystallographic databases (e.g., CCDC).

- Advanced methodologies assume familiarity with computational chemistry and crystallographic principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.